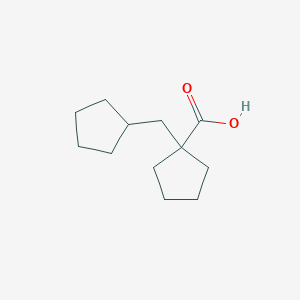

1-(Cyclopentylmethyl)cyclopentanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Cyclopentylmethyl)cyclopentanecarboxylic acid is an organic compound that is a derivative of cyclopentanecarboxylic acid . It is comprised of a cyclopentane molecule, a saturated five-membered cyclic hydrocarbon, and a carboxylic acid group, which contains a carbon-oxygen double bond and a hydroxyl group (-COOH) .

Synthesis Analysis

Cyclopentanecarboxylic acid, a precursor to this compound, can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . An alternative route involves base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid .Molecular Structure Analysis

The molecular formula of cyclopentanecarboxylic acid is C6H10O2 . The structure incorporates a five-carbon cyclic ring (cyclopentane) with a carboxylic acid group attached . This structure is responsible for many of the compound’s properties .Chemical Reactions Analysis

Cyclopentanecarboxylic acid can be produced by the palladium-catalyzed hydrocarboxylation of cyclopentene . This reaction involves the addition of carbon dioxide and water to cyclopentene in the presence of a palladium catalyst .Physical And Chemical Properties Analysis

Cyclopentanecarboxylic acid is a colorless nonvolatile oil . It has a density of 1.053 g/mL at 25 °C . The presence of the carboxylic acid group, with its polar C=O and O-H bonds, makes the molecule polar, leading to intermolecular hydrogen bonding . This influences its physical properties such as melting point, boiling point, and solubility .Mechanism of Action

CPM is a versatile compound that can be used in a variety of biochemical and physiological experiments. Its mechanism of action is based on its ability to interact with other molecules, such as enzymes and receptors, in order to produce a desired effect. CPM can interact with enzymes to catalyze reactions, or it can bind to receptors to modulate their activity. In addition, CPM can be used to inhibit or activate enzymes or receptors in order to produce a desired effect.

Biochemical and Physiological Effects

CPM has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes and receptors, which can lead to a variety of physiological effects. CPM has also been shown to inhibit the growth of bacteria and fungi, as well as to modulate the activity of certain hormones. In addition, CPM has been shown to have anti-inflammatory, antioxidant, and antiviral properties.

Advantages and Limitations for Lab Experiments

CPM is a versatile compound that can be used in a variety of biochemical and physiological experiments. It has a number of advantages for lab experiments, including its ease of synthesis, its stability, and its low toxicity. However, CPM also has some limitations, such as its low solubility in water, its low reactivity, and its low potency.

Future Directions

CPM has a number of potential future applications in the field of scientific research. It can be used to develop new drugs or to improve existing treatments. It can also be used to design new materials or to improve existing materials. Additionally, CPM can be used to study the effects of environmental pollutants, or to develop new methods of environmental remediation. Finally, CPM can be used to study the effects of nutrition on health, or to develop new methods of food preservation.

Synthesis Methods

CPM can be synthesized in the laboratory by a variety of methods. One of the most common methods involves the reaction of cyclopentanone and methylcyclopentane in the presence of an acid catalyst. The reaction produces CPM in the form of a white solid. Other methods for the synthesis of CPM include the reaction of cyclopentanone and methylcyclopentane in the presence of an acid catalyst, and the reaction of cyclopentyl bromide and methylcyclopentane in the presence of a base catalyst.

Scientific Research Applications

CPM is used in a variety of scientific research applications. It is a key component in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and biocides. CPM is also used in the synthesis of peptides, peptide hormones, and other biologically active compounds. It is also used in the synthesis of polymers, dyes, and other materials. CPM is also used in the synthesis of a variety of other compounds, including polysaccharides, polyesters, and polyamides.

Safety and Hazards

properties

IUPAC Name |

1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c13-11(14)12(7-3-4-8-12)9-10-5-1-2-6-10/h10H,1-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZUOPNGYIORSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC2(CCCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261269-55-9 |

Source

|

| Record name | 1-(cyclopentylmethyl)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylethanone](/img/structure/B2677163.png)

![methyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2677165.png)

![2-(2-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2677166.png)

![Benzo[d]thiazol-2-yl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2677167.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2677170.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[(2,4-dichlorophenyl)sulfanyl]ethanehydrazonamide](/img/structure/B2677172.png)

![ethyl 6-amino-1-oxo-2H,3H,4H-thiopheno[3,2-e]thiin-5-carboxylate](/img/structure/B2677177.png)

![1-(4-acetylphenyl)-N-[2-(1-pyrrolidinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B2677178.png)